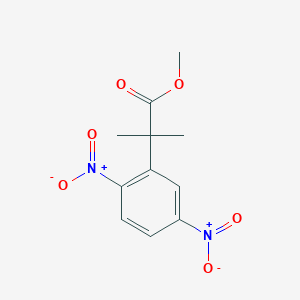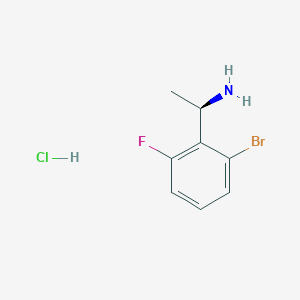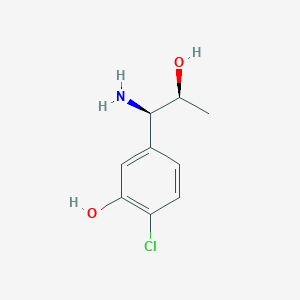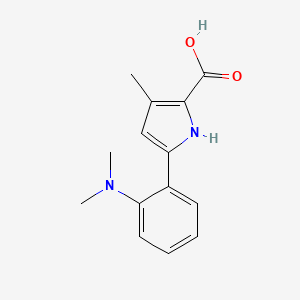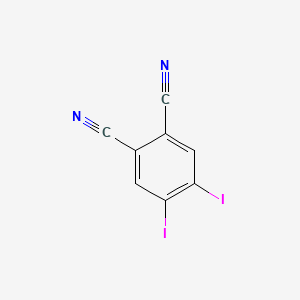
4-(Indolin-6-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Indolin-6-yl)morpholine is a compound that combines the structural features of indoline and morpholine. Indoline is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, while morpholine is a six-membered ring containing both nitrogen and oxygen atoms. This unique combination imparts distinct chemical and biological properties to this compound, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Indolin-6-yl)morpholine typically involves the reaction of indoline derivatives with morpholine under specific conditions. One common method is the nucleophilic substitution reaction where an indoline derivative with a leaving group (such as a halide) reacts with morpholine in the presence of a base. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions: 4-(Indolin-6-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The indoline moiety can be oxidized to form indole derivatives.
Reduction: Reduction reactions can convert the indoline ring to indoline derivatives with different degrees of saturation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the indoline and morpholine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenated indoline derivatives and bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are typical reagents.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indoline ring can yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indoline or morpholine rings.
科学的研究の応用
4-(Indolin-6-yl)morpholine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Medicine: Research has shown potential for this compound derivatives in treating neurological disorders and cancers.
Industry: It is utilized in the development of materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 4-(Indolin-6-yl)morpholine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The indoline moiety can bind to active sites of enzymes, while the morpholine ring can enhance solubility and bioavailability. The pathways involved often include inhibition of signal transduction processes or modulation of receptor activity.
類似化合物との比較
Indoline: Shares the indoline moiety but lacks the morpholine ring, resulting in different chemical and biological properties.
Morpholine: Contains the morpholine ring but lacks the indoline structure, leading to distinct reactivity and applications.
Indole: Similar to indoline but with a fully aromatic ring system, offering different electronic properties and reactivity.
Uniqueness: 4-(Indolin-6-yl)morpholine is unique due to the combination of indoline and morpholine structures, which imparts a balance of hydrophobic and hydrophilic properties. This dual nature allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a versatile compound in research and industry.
特性
分子式 |
C12H16N2O |
|---|---|
分子量 |
204.27 g/mol |
IUPAC名 |
4-(2,3-dihydro-1H-indol-6-yl)morpholine |
InChI |
InChI=1S/C12H16N2O/c1-2-11(14-5-7-15-8-6-14)9-12-10(1)3-4-13-12/h1-2,9,13H,3-8H2 |
InChIキー |
RWNVMXMUXVGBBO-UHFFFAOYSA-N |
正規SMILES |
C1CNC2=C1C=CC(=C2)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


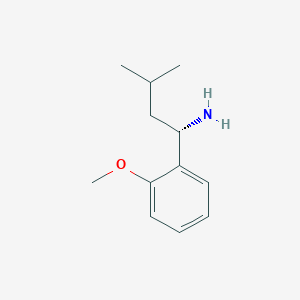
![(3R)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13040085.png)


